N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide
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Overview
Description
N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide is a complex organic compound that features a benzothiazole ring fused with a phenyl group, a hydroxy group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by condensing 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of Carbamothioyl Group: The carbamothioyl group is formed by reacting the intermediate with thiourea under basic conditions.
Final Coupling: The final product is obtained by coupling the intermediate with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can occur at the benzothiazole ring, leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones: These compounds also feature a benzothiazole ring and are known for their antibacterial properties.
N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide: These derivatives are synthesized for their potential anti-tubercular activity.
Uniqueness
N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H19N3O2S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-11(2)9-17(24)22-19(25)20-12-7-8-15(23)13(10-12)18-21-14-5-3-4-6-16(14)26-18/h3-8,10-11,23H,9H2,1-2H3,(H2,20,22,24,25) |
InChI Key |
CYPWLASRCKGKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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